(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane
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Overview
Description
(2R)-2-[®-Fluoro(phenyl)methyl]oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom attached to a phenyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-fluoro(phenyl)methanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor technology can be employed to achieve precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[®-Fluoro(phenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with nucleophiles attached to the carbon atoms of the former oxirane ring.
Reduction: The major products are alcohols.
Oxidation: The major products are diols or other oxidized derivatives
Scientific Research Applications
(2R)-2-[®-Fluoro(phenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The compound’s molecular targets include nucleophilic sites on biomolecules, which can result in the formation of covalent bonds and subsequent biological effects. The pathways involved in these reactions are influenced by the compound’s stereochemistry and the nature of the nucleophiles .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[®-Phenylmethyl]oxirane: Lacks the fluorine atom, resulting in different reactivity and properties.
(2R)-2-[®-Chloro(phenyl)methyl]oxirane: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
(2R)-2-[®-Bromo(phenyl)methyl]oxirane: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness
(2R)-2-[®-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
923012-76-4 |
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Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(2R)-2-[(R)-fluoro(phenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
InChI Key |
KDCLZRHLDRBQFC-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@@H](C2=CC=CC=C2)F |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
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